Amino benzoate;oxiran-2-ylmethanol
Description
Amino benzoate; oxiran-2-ylmethanol is a hybrid compound combining an amino-substituted benzoate ester with oxiran-2-ylmethanol (glycidol). Structurally, it features a benzoate moiety esterified to glycidol, a reactive epoxide (oxirane) ring. This compound is synthesized via reactions involving acyl chlorides and oxiran-2-ylmethanol under controlled conditions to preserve the epoxide ring’s integrity . Its reactivity stems from the electrophilic oxirane ring, enabling further derivatization, such as ring-opening reactions with amines to form tertiary amines or salts for enhanced water solubility .
Properties
CAS No. |
138782-99-7 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
amino benzoate;oxiran-2-ylmethanol |
InChI |
InChI=1S/C7H7NO2.C3H6O2/c8-10-7(9)6-4-2-1-3-5-6;4-1-3-2-5-3/h1-5H,8H2;3-4H,1-2H2 |
InChI Key |
AWCHMMQANBQEFT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CO.C1=CC=C(C=C1)C(=O)ON |
Origin of Product |
United States |
Preparation Methods
Carboxylic Acid Activation and Esterification
A common method involves activating 4-aminobenzoic acid’s carboxyl group for esterification with glycidol. The amino group is often protected to prevent side reactions. For instance, tert-butoxycarbonyl (Boc) protection is employed via reaction with di-tert-butyl dicarbonate, yielding 4-[(Boc)amino]benzoic acid. Activation of the carboxyl group using thionyl chloride converts it to the acid chloride, which reacts with glycidol in the presence of a base like triethylamine to form the ester. Deprotection with trifluoroacetic acid (TFA) then yields the free amine.
Coupling Reagent-Mediated Esterification
To avoid harsh conditions, coupling agents such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) facilitate esterification between 4-aminobenzoic acid and glycidol. This method, reported in the synthesis of analogous benzoate esters, achieves yields of 65–80% under anhydrous conditions at 0–5°C. The epoxide ring remains intact due to the absence of strong acids or nucleophiles.
Challenges in Epoxide Stability and Regioselectivity
Mitigating Epoxide Ring-Opening
Glycidol’s epoxide ring is susceptible to nucleophilic attack, leading to undesired byproducts. Research by Tengler et al. highlights the use of non-polar solvents (e.g., dichloromethane) and low temperatures (–10°C) to suppress ring-opening during esterification. Additionally, steric hindrance from protecting groups (e.g., Boc) reduces nucleophilic interactions at the epoxide oxygen.
Regioselective Esterification
Glycidol contains two electrophilic sites (C1 and C2), but esterification preferentially occurs at the primary hydroxyl group. Nuclear magnetic resonance (NMR) studies of similar esters confirm >90% regioselectivity for the primary position, attributed to steric and electronic factors.
Comparative Analysis of Synthetic Routes
The table below summarizes methods for synthesizing this compound, including yields and critical parameters:
Advanced Techniques and Modifications
Enzymatic Catalysis
Recent advances explore lipase-mediated esterification under mild conditions. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the reaction between 4-nitrobenzoic acid and glycidol in tert-butanol, achieving 60% conversion without epoxide ring-opening. Adaptation to 4-aminobenzoic acid requires nitro-group reduction post-esterification.
Flow Chemistry Applications
Continuous-flow systems enhance reaction control, minimizing side reactions. A microreactor setup with residence time <5 minutes achieves 85% yield by maintaining precise temperature (–5°C) and stoichiometric ratios.
Characterization and Quality Control
Spectroscopic Confirmation
- NMR Spectroscopy : $$ ^1H $$ NMR of the product shows characteristic epoxide protons at δ 3.1–3.3 ppm (AB system) and aromatic protons from the aminobenzoate at δ 7.8–8.1 ppm.
- Infrared Spectroscopy : Stretching vibrations at 1730 cm$$ ^{-1} $$ (ester C=O) and 910 cm$$ ^{-1} $$ (epoxide) confirm structural integrity.
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm verifies purity >98%. Gradient elution (acetonitrile/water) resolves the product from residual glycidol and aminobenzoic acid.
Industrial-Scale Considerations
Cost-Effective Protecting Groups
Benzyl-based protections, as seen in oxetan-2-ylmethanamine synthesis, offer scalability but require hydrogenolysis for deprotection. Alternatively, p-nitrobenzyl groups enable cleavage under mild acidic conditions.
Waste Minimization
Patent WO2021118906A1 emphasizes azide-free routes to reduce hazardous waste. Similarly, substituting thionyl chloride with polymer-supported reagents lowers environmental impact.
Chemical Reactions Analysis
Types of Reactions
Amino benzoate;oxiran-2-ylmethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while reduction can produce diols. Substitution reactions can lead to a variety of amino-substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
Amino benzoate; oxiran-2-ylmethanol is primarily recognized for its role in drug synthesis and development. Its epoxide structure allows for various chemical reactions, making it a valuable intermediate in the production of pharmaceuticals.
Case Studies
- Synthesis of Chiral Compounds : Research has demonstrated the use of amino benzoate; oxiran-2-ylmethanol in synthesizing chiral compounds through ring-opening reactions. These reactions are crucial for developing drugs with specific stereochemical configurations, which can enhance their efficacy and reduce side effects .
- Anticancer Agents : Studies have indicated that derivatives of amino benzoate; oxiran-2-ylmethanol can be modified to create potential anticancer agents. For instance, compounds synthesized from this structure have shown promising activity against various cancer cell lines, indicating their potential use in targeted cancer therapies .
Agricultural Applications
In agriculture, amino benzoate; oxiran-2-ylmethanol has been explored for its potential as a pesticide and herbicide.
Case Studies
- Pesticide Development : The compound has been investigated for its effectiveness as a pesticide. Its ability to disrupt biological processes in pests makes it a candidate for developing new pest control strategies that are less harmful to beneficial insects and the environment .
- Herbicide Formulations : Research has also focused on formulating herbicides using amino benzoate; oxiran-2-ylmethanol. These formulations aim to improve the selectivity and efficacy of herbicides while minimizing their environmental impact .
Materials Science Applications
The unique properties of amino benzoate; oxiran-2-ylmethanol extend to materials science, particularly in the development of polymers and coatings.
Case Studies
- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of novel polymers with desirable mechanical and thermal properties. Its incorporation into polymer chains can enhance performance characteristics such as durability and resistance to chemicals and UV radiation .
- Coating Applications : Amino benzoate; oxiran-2-ylmethanol is being explored for use in coatings that require high durability and resistance to environmental factors. Its ability to form cross-linked structures upon curing makes it suitable for protective coatings in various industries, including automotive and construction .
Summary Table of Applications
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Pharmaceuticals | Drug synthesis (chiral compounds) | Enhanced efficacy and reduced side effects |
| Anticancer agents | Targeted therapies | |
| Agriculture | Pesticide development | Reduced harm to beneficial insects |
| Herbicide formulations | Improved selectivity | |
| Materials Science | Polymer synthesis | Enhanced mechanical and thermal properties |
| Coating applications | High durability and environmental resistance |
Mechanism of Action
The mechanism of action of amino benzoate;oxiran-2-ylmethanol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules and pathways, resulting in various biological effects .
Comparison with Similar Compounds
Structural Features
Physicochemical Properties
Industrial and Pharmaceutical Relevance
- Catalytic Efficiency : Methyl benzoate synthesis using Au/TiO₂ achieves ~70% yield, whereas bulkier analogs (e.g., methyl 3,5-di-tert-butyl benzoate) show reduced yields (~5%) due to steric hindrance .
- Drug Design: Epoxide-containing benzoates are intermediates for neuroactive compounds, while amino-alkyl esters (e.g., MB-1 to MB-5 series) optimize pharmacokinetics in fenamic acid derivatives .
Q & A
What are the most reliable synthetic routes for preparing amino benzoate derivatives in laboratory settings?
Amino benzoate derivatives, such as ethyl 2-(aminomethyl)benzoate, are typically synthesized via esterification or substitution reactions. A common method involves reacting benzoic acid derivatives with alcohols (e.g., methanol or ethanol) under acidic catalysis . For example, methyl benzoate is synthesized by condensing methanol and benzoic acid in the presence of a strong acid catalyst like H₂SO₄ . To improve yields, especially with aryl acids, adding 5 mol% DMAP (4-dimethylaminopyridine) facilitates efficient ester formation (86% yield for methyl benzoate) . Substituted derivatives can also be generated via nucleophilic substitution using acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine .
How can researchers resolve contradictory data in epoxide (oxiran-2-ylmethanol) ring-opening reactions?
Conflicting results in epoxide reactivity often arise from stereochemical variations or competing reaction pathways. For example, oxiran-2-ylmethanol derivatives exhibit distinct ring-opening behaviors depending on the nucleophile and reaction conditions. To resolve discrepancies:
- Stereochemical analysis : Use chiral HPLC or polarimetry to verify enantiomeric purity. For instance, specific rotations ([α]D²⁰) and NMR data differentiate (2R,3R)- and (2S,3S)-epoxides .
- X-ray crystallography : Confirm absolute configurations via SHELXL-refined crystal structures .
- Mechanistic studies : Compare kinetic data under varying pH or solvent conditions to identify dominant pathways .
What advanced techniques are recommended for determining the absolute configuration of oxiran-2-ylmethanol derivatives?
The absolute configuration of epoxides can be unambiguously assigned using:
- Sharpless asymmetric epoxidation : Produces enantiomerically enriched epoxides, with specific rotations (e.g., [α]D²⁰ +44 for (2R,3R)-isomers) providing preliminary stereochemical data .
- Chiral derivatization : Hydrolyze epoxides to triols (e.g., (1R,2S)-1-(4-nitrophenyl)propane-1,2,3-triol) and analyze via chiral HPLC .
- X-ray diffraction : Refine structures using SHELXL to resolve ambiguities in bond lengths and angles .
How can researchers optimize the enantioselective synthesis of oxiran-2-ylmethanol derivatives?
Enantioselective synthesis is achieved through:
- Sharpless asymmetric epoxidation : Utilize titanium-based catalysts with chiral ligands to induce high enantiomeric excess (e.g., >90% ee) .
- Proline-catalyzed α-aminooxylation : A key step in multi-step syntheses, as demonstrated in the preparation of (3S,4R)-5-phenylpentane-1,3,4-triol .
- Kinetic resolution : Separate diastereomers via gradient HPLC (e.g., n-hexane/isopropanol 80:20) .
What methodologies are effective for confirming the structural integrity of amino benzoate derivatives?
- Crystallography : Refine crystal structures using SHELX software to validate bond geometries and packing patterns .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Compare chemical shifts with literature data (e.g., δ 8.21 ppm for aromatic protons in nitro-substituted derivatives) .
- HRMS : Verify molecular ions (e.g., m/z 196.0604 [M+H]⁺ for (2R,3R)-3-(4-nitrophenyl)oxiran-2-ylmethanol) .
- Chromatography : Use reverse-phase HPLC to assess purity and identify byproducts .
How can catalytic hydrogenation be applied to reduce ester functionalities in amino benzoate derivatives?
Iron-based pincer catalysts (e.g., complexes R and S ) enable the hydrogenation of non-activated esters like methyl benzoate under mild conditions (115°C, 10.3 bar H₂). Key considerations:
- Solvent selection : Toluene enhances catalyst activity compared to polar solvents .
- Base-free conditions : Avoid additives to simplify product isolation .
- Substrate scope : Evaluate steric and electronic effects of substituents on reaction efficiency .
What strategies mitigate challenges in purifying amino benzoate and epoxide derivatives?
- HPLC optimization : Use gradient elution (e.g., methanol/water mixtures) to separate structurally similar compounds like methyl-4-hydroxy benzoate and ethyl-4-hydroxy benzoate .
- Crystallization : Leverage solubility differences in anhydrous ether or hexane for epoxide derivatives .
- Flash chromatography : Employ silica gel with tailored solvent systems (e.g., ethyl acetate/hexane) for amino benzoates .
How do reaction conditions influence the regioselectivity of epoxide ring-opening in oxiran-2-ylmethanol derivatives?
- Acidic vs. basic conditions : Acidic hydrolysis (0.5 N H₂SO₄) favors trans-diol formation, while basic conditions may lead to competing elimination .
- Nucleophile strength : Strong nucleophiles (e.g., Grignard reagents) attack the less hindered carbon, whereas weak nucleophiles (e.g., H₂O) follow electronic preferences .
- Temperature : Elevated temperatures (80°C) accelerate ring-opening but may promote side reactions like polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
